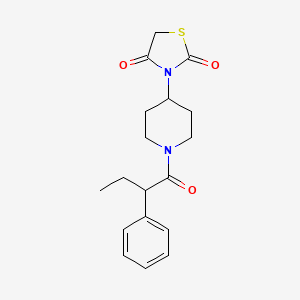

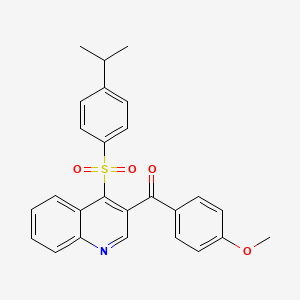

3-(1-(2-Phenylbutanoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1-(2-Phenylbutanoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives involve intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación

Antihyperglycemic Activity

Thiazolidine-2,4-dione derivatives are known for their antihyperglycemic properties, which make them valuable in the research and treatment of diabetes. They function by modulating the activity of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a significant role in glucose and lipid metabolism .

Antitumor Properties

These derivatives also exhibit antitumor activities. They have been studied for their potential to inhibit cancer cell growth and proliferation, making them candidates for anticancer drug development .

Anti-inflammatory and Antiarthritic Effects

The anti-inflammatory properties of thiazolidine-2,4-dione derivatives make them useful in the study of inflammatory diseases. They have also shown promise in antiarthritic research, potentially aiding in the development of treatments for arthritis .

Antimicrobial Potential

Research has indicated that these compounds possess antimicrobial activities against various pathogens, including E. coli and S. typhi, which could lead to new antimicrobial agents .

Partial Activation of PPAR-γ

Recent studies have focused on designing thiazolidinedione analogs as partial activators of PPAR-γ to mitigate adverse effects associated with full activation. This research is crucial for developing safer antidiabetic medications .

Anticancer Activity

Thiazolidine derivatives have been synthesized and shown to possess anticancer activity against specific cancer cell lines, such as MCF-7, indicating their potential use in cancer therapy .

Synthesis and Characterization

The synthesis and physicochemical characterization of new thiazolidine-2,4-dione derivatives is an ongoing area of research. These studies are essential for understanding the properties and potential therapeutic applications of these compounds .

Direcciones Futuras

The future directions for the research and development of piperidine derivatives, including “3-(1-(2-Phenylbutanoyl)piperidin-4-yl)thiazolidine-2,4-dione”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of more efficient synthesis methods and the exploration of their pharmacological applications .

Mecanismo De Acción

Target of Action

The primary target of 3-(1-(2-Phenylbutanoyl)piperidin-4-yl)thiazolidine-2,4-dione is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that plays a role in cell signaling. It has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Mode of Action

The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition is achieved through a reversible, non-competitive mechanism . The compound’s interaction with PTP1B allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Biochemical Pathways

The inhibition of PTP1B affects the insulin signaling pathway. By inhibiting PTP1B, the compound improves insulin resistance, which can be beneficial in the treatment of type 2 diabetes . Moreover, the thiazolidinedione moiety of the compound aims to include additional anti-pathogenicity by preventing biofilm formation .

Pharmacokinetics

The compound’s physicochemical properties (size, charge, lipophilicity) have been modified to improve its pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and improve dna-topoisomerase complex binding mode .

Result of Action

The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains . It also exhibits potential PTP1B inhibitory activity, which can improve insulin resistance, reduce blood glucose levels in diabetic mice, and improve their glucose tolerance and abnormal blood lipids .

Propiedades

IUPAC Name |

3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-2-15(13-6-4-3-5-7-13)17(22)19-10-8-14(9-11-19)20-16(21)12-24-18(20)23/h3-7,14-15H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDSJVNPMIAWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)

![2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2927368.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)

![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)

![7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride](/img/structure/B2927383.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)